Choline

Description

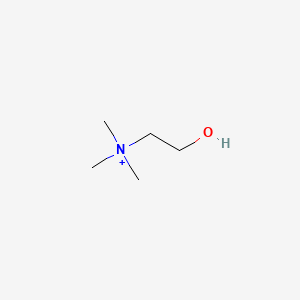

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYIOHPDSNJKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-48-1 (chloride) | |

| Record name | Choline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043789 | |

| Record name | Choline ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

50% Aqueous solution: Dark brown cloudy liquid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Choline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Choline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble | |

| Record name | Choline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

62-49-7, 5413-08-1 | |

| Record name | Choline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC6393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Choline ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N91BDP6H0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Choline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

244-247 °C (as chloride salt), 302 - 303 °C (chloride salt) | |

| Record name | Choline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Choline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Choline's Pivotal Role in Neuronal Development and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient, is a fundamental building block for life, playing a critical role in the structural integrity of cell membranes, neurotransmission, and epigenetic regulation of gene expression. During the critical window of fetal development, the demand for this compound is exceptionally high, where its availability profoundly influences the proliferation, differentiation, and survival of neural progenitor cells. This technical guide synthesizes current research on the multifaceted role of this compound in neuronal development. It provides an in-depth look at the molecular mechanisms, key signaling pathways, and the quantitative impact of this compound on neurogenesis. Detailed experimental protocols are provided to facilitate further research in this crucial area of developmental neuroscience and pharmacology.

Introduction

The development of the central nervous system is a highly orchestrated process involving the precise regulation of neural progenitor cell (NPC) proliferation, migration, differentiation, and apoptosis.[1][2] Emerging evidence strongly indicates that maternal this compound intake is a critical environmental factor influencing these neurodevelopmental events.[3] this compound's influence extends from its role as a precursor for the major membrane phospholipid, phosphatidylthis compound (PC), and the neurotransmitter acetylthis compound, to its function as a primary methyl donor in the one-carbon metabolism pathway.[3][4] Deficiencies or insufficiencies in this compound supply during gestation can lead to lasting alterations in brain structure and function, while supplementation has been shown to mitigate neurodevelopmental insults and enhance cognitive outcomes in preclinical models.[3][5] This guide will explore the core molecular pathways and provide quantitative data and methodologies for studying this compound's impact.

Quantitative Impact of this compound on Neuronal Development

The availability of this compound during embryonic development has a quantifiable effect on the cellular processes underpinning neurogenesis. Preclinical studies, primarily in rodent models, have demonstrated a direct correlation between this compound levels and the rates of NPC proliferation, differentiation, and apoptosis.

| Parameter | This compound Status | Model System | Key Quantitative Finding | Reference(s) |

| NPC Proliferation | This compound Deficiency | Mouse Fetal Hippocampus (E12-17) | ~50% reduction in mitosis of neural progenitor cells in the subventricular zone. | [6] |

| This compound Deficiency | Mouse Fetal Hippocampus | 32% decrease in mitosis of endothelial progenitor cells. | [2][6] | |

| NPC Apoptosis | This compound Deficiency | Mouse Fetal Hippocampus (E17) | 2.1-fold increase in apoptotic cells (11.8 vs 5.6 cells/field) compared to control. | [7] |

| This compound Deficiency | Fetal Rat Primary Neuronal Cultures | Widespread induction of apoptosis. | [8] | |

| NPC Differentiation | This compound Deficiency | Mouse Fetal Hippocampus | 25% increase in differentiation of endothelial progenitor cells. | [2][6] |

| This compound Deficiency | Mouse Fetal Hippocampus | Increased expression of genes marking differentiation into mature neurons (e.g., calretinin). | [6] | |

| Epigenetic Marks | This compound Deficiency | Mouse Fetal Hippocampus | 25% decrease in H3K9me1 in ventricular/subventricular zones; 37% decrease in H3K9me2 in the pyramidal layer. | [6] |

| Neuronal Markers | High this compound Diet | Tg2576 Mouse Model of AD | Restored hilar NeuN (neuronal marker) expression compared to intermediate and low this compound diets. | [9][10][11] |

| Low this compound Diet | Tg2576 Mouse Model of AD | Weakest hilar NeuN immunoreactivity and greatest granule cell ΔFosB protein expression (marker of hyperexcitability). | [9][10][11] |

Core Signaling Pathways

This compound exerts its influence on neuronal development through several interconnected metabolic and signaling pathways. These pathways regulate everything from membrane biosynthesis and methyl-group availability for epigenetic modifications to the direct control of cell fate decisions.

This compound Metabolism and One-Carbon Cycle

This compound is central to two major metabolic routes: the Kennedy pathway for phosphatidylthis compound synthesis and the one-carbon metabolism pathway via its oxidation to betaine. Betaine serves as a critical methyl donor for the remethylation of homocysteine to methionine, which is then converted to S-adenosylmethionine (SAM).[12][13] SAM is the universal methyl donor for DNA and histone methylation, processes that are fundamental to the epigenetic regulation of gene expression during neurogenesis.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The supply of this compound is important for fetal progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of this compound and this compound metabolite concentrations using high-pressure liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound deficiency induces apoptosis in primary cultures of fetal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 11. Maternal this compound Supplementation Alters Fetal Growth Patterns in a Mouse Model of Placental Insufficiency | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Navigating the Gatekeeper: An In-Depth Technical Guide to Choline Transport Across the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate mechanisms governing the transport of choline across the blood-brain barrier (BBB). This compound, an essential nutrient, is a precursor for the neurotransmitter acetylthis compound (B1216132) and a critical component of cell membranes. Its regulated transport into the central nervous system is vital for maintaining normal brain function. This document details the key transporters involved, their kinetic properties, and the experimental protocols used to elucidate these transport pathways, offering valuable insights for neuroscience research and the development of CNS-targeted therapeutics.

Core Mechanisms of this compound Transport at the Blood-Brain Barrier

The transport of this compound across the BBB is a complex process mediated by several families of transporters located on the luminal (blood-facing) and abluminal (brain-facing) membranes of brain microvascular endothelial cells (BMECs). This transport is crucial as the brain has a limited capacity for de novo this compound synthesis. The primary transporters identified to date belong to the this compound Transporter-Like (CTL), Organic Cation Transporter (OCT), and the recently characterized Major Facilitator Superfamily (MFS) transporter families.

This compound Transporter-Like (CTL) Family:

-

CTL1 (SLC44A1): This transporter is considered a key player in this compound uptake from the blood into the BMECs. It functions as an intermediate-affinity, Na+-independent transporter.[1][2] Studies have shown its localization on the luminal side of the BBB.[3]

-

CTL2 (SLC44A2): CTL2 also contributes to this compound transport at the BBB and is characterized as a low-affinity transporter.[1][2] Interestingly, CTL2 is found on both the plasma membrane and in mitochondria within BMECs, suggesting a role in both transport across the cell and intracellular this compound metabolism.[1][2][3] It is proposed that CTL2 may be involved in the efflux of this compound from the BMECs into the brain interstitial fluid.[3]

Organic Cation Transporter (OCT) Family:

-

Members of the OCT family, such as OCT1 (SLC22A1) and OCT2 (SLC22A2), are polyspecific transporters that can accommodate a wide range of organic cations, including this compound.[2] They are generally characterized by low affinity for this compound and their transport is Na+-independent.[2] While expressed at the BBB, their precise quantitative contribution to overall this compound transport is still under investigation.

Major Facilitator Superfamily (MFS) Transporters:

-

FLVCR2 (SLC49A2): A recent significant discovery has identified FLVCR2 as a primary transporter for this compound into the brain.[4] This transporter is highly expressed in BBB endothelial cells and is responsible for a major portion of this compound uptake into the brain.[4] This finding has opened new avenues for understanding this compound homeostasis in the CNS.

The following diagram illustrates the currently understood model of this compound transport across the brain endothelial cell.

Caption: Cellular mechanism of this compound transport across the blood-brain barrier.

Quantitative Data on this compound Transporter Kinetics

The kinetic parameters, Michaelis-Menten constant (Km) and maximum transport velocity (Vmax), are crucial for understanding the efficiency and capacity of this compound transporters. These parameters vary depending on the transporter subtype, the experimental model, and the species studied. The following table summarizes key kinetic data from the literature.

| Transporter/System | Experimental Model | Species | Km (µM) | Vmax (nmol/min/g or pmol/min/mg protein) | Reference(s) |

| Overall BBB Transport | In situ brain perfusion | Rat | 39 - 42 | 2.4 - 3.1 nmol/min/g | [5][6] |

| Overall BBB Transport | Oldendorf technique | Rat (2-month-old) | 450 ± 195 | 2.5 ± 1.0 nmol/min/g | [7] |

| Overall BBB Transport | Oldendorf technique | Rat (24-month-old) | 13 ± 35 | 0.05 ± 0.04 nmol/min/g | [7] |

| CTL1 & CTL2 | Human Brain Microvascular Endothelial Cells (hBMECs) | Human | 35.0 ± 4.9 (CTL1) & 54.1 ± 8.1 (CTL2) | Not specified | [1][2][3] |

| CTL1 | Human trophoblastic JEG-3 cells | Human | 28.4 ± 5.0 | 1939 ± 191.0 pmol/mg protein/min | [4][8] |

| CTL2 | Human trophoblastic JEG-3 cells | Human | 210.6 ± 55.1 | 7097 ± 1147.0 pmol/mg protein/min | [4][8] |

| Isolated Microvessels | Forebrain microvessels | Rat (2-month-old males) | 6.1 ± 0.9 | 10.6 ± 3.8 nmol/g/min | [9][10] |

| Isolated Microvessels | Forebrain microvessels | Rat (3-month-old females) | 12.6 ± 4.0 | 28.4 ± 5.9 nmol/g/min | [9][10] |

| FLVCR2 | Isotopic dilution assays in liposomes | Mouse | EC50 of 33 nM | Not specified | [11] |

Detailed Methodologies for Key Experiments

The characterization of this compound transport across the BBB relies on a combination of in vivo, in situ, and in vitro experimental models. Each approach offers unique advantages and contributes to a comprehensive understanding of the transport mechanisms.

In Situ Brain Perfusion Technique

This technique allows for precise control of the composition of the perfusate reaching the brain vasculature, making it a powerful tool for kinetic studies.

Experimental Workflow:

Caption: Workflow for the in situ brain perfusion technique.

Detailed Protocol:

-

Animal Preparation: An adult rat is anesthetized, and the common carotid artery is surgically exposed.[12]

-

Catheterization: The external carotid and common carotid arteries are ligated, and a catheter is inserted into the common carotid artery.[12]

-

Perfusion Fluid Preparation: A physiological buffer (e.g., bicarbonate-buffered saline) is prepared, warmed to 37°C, and gassed with 95% O2 and 5% CO2 to maintain physiological pH.[12] Radiolabeled this compound ([3H]this compound or [14C]this compound) and a vascular space marker (e.g., [14C]sucrose) are added to the perfusion fluid.[12]

-

Perfusion: The perfusion is initiated at a constant flow rate (e.g., 10 mL/min for a rat) for a short, defined period (typically 15-60 seconds).[12][13]

-

Sample Collection: At the end of the perfusion period, the animal is decapitated, and the brain is rapidly removed and dissected.

-

Analysis: The brain tissue is homogenized, and the radioactivity is measured using liquid scintillation counting. The concentration of the radiolabeled this compound in the brain tissue and the perfusate is used to calculate the brain uptake clearance (Kin) and other kinetic parameters.[12]

Isolated Brain Microvessel Studies

This ex vivo model allows for the study of transport processes in a preparation that is enriched in brain capillaries, free from the influence of brain parenchyma.

Experimental Workflow:

Caption: Workflow for this compound transport studies in isolated brain microvessels.

Detailed Protocol:

-

Tissue Harvest: Brains are removed from euthanized animals and placed in ice-cold physiological buffer.

-

Homogenization: The brain tissue is gently homogenized to break up the parenchyma while keeping the microvessels largely intact.[14]

-

Density Gradient Centrifugation: The homogenate is subjected to density gradient centrifugation (e.g., using a dextran (B179266) gradient) to separate the denser microvessels from other cellular components.[14]

-

Filtration: The microvessel-enriched fraction is then passed through a series of nylon meshes to remove larger vessels and debris, resulting in a purified microvessel preparation.[14]

-

Uptake Assay: The isolated microvessels are resuspended in a physiological buffer and incubated with radiolabeled this compound at 37°C for a specific time.[9]

-

Termination of Uptake: The uptake is stopped by rapid filtration of the microvessels and washing with ice-cold buffer to remove extracellular radiolabel.

-

Analysis: The radioactivity retained by the microvessels is measured, and the uptake rate is normalized to the protein content of the microvessel preparation. Kinetic parameters can be determined by performing uptake assays with varying concentrations of unlabeled this compound.[9]

Primary Culture of Brain Microvascular Endothelial Cells (BMECs)

This in vitro model provides a pure population of brain endothelial cells that can be grown as a monolayer, mimicking the BBB in a controlled environment.

Experimental Workflow:

References

- 1. Primary culture of rat cerebral microvascular endothelial cells. Isolation, growth, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat Brain Microvascular Endothelial Cells (RBMVEC) Culture Protocol [sigmaaldrich.com]

- 3. Structural and molecular basis of this compound uptake into the brain by FLVCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Cultivation of Primary Brain Endothelial Cells from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the blood-brain barrier this compound transporter using the in situ rat brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of this compound uptake into isolated rat forebrain microvessels: evidence of endocrine modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Universal method for the isolation of microvessels from frozen brain tissue: A proof-of-concept multiomic investigation of the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 11. Purification of Mouse Brain Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and primary culture of rat cerebral microvascular endothelial cells for studying drug transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Simple and efficient protocol to isolate and culture brain microvascular endothelial cells from newborn mice [frontiersin.org]

- 14. How to culture mouse primary cerebral microvascular endothelial cells | Proteintech Group [ptglab.com]

Choline Metabolism in Astrocytes vs. Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient critical for brain function, serving as a precursor for the synthesis of the neurotransmitter acetylthis compound (B1216132) (ACh), the major membrane phospholipids (B1166683) phosphatidylthis compound (PC) and sphingomyelin (B164518) (SM), and the methyl donor betaine. The intricate metabolism of this compound is distinctly compartmentalized between neurons and astrocytes, the most abundant glial cell type in the central nervous system (CNS). Understanding the differential this compound metabolic pathways in these two cell types is paramount for elucidating fundamental neurobiology and for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. This technical guide provides an in-depth comparison of this compound metabolism in astrocytes and neurons, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Core Differences in this compound Metabolism: Astrocytes vs. Neurons

While both cell types actively metabolize this compound, their primary roles and metabolic fates of this compound differ significantly. Neurons, particularly cholinergic neurons, are specialized for the synthesis and release of acetylthis compound, a process that is absent or negligible in astrocytes.[1] Conversely, astrocytes play a crucial supportive role, including the synthesis and potential supply of this compound-containing compounds to neurons. Both cell types utilize this compound for the synthesis of phosphatidylthis compound and sphingomyelin, essential components of cellular membranes, though the regulation and turnover of these lipids may differ.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables summarize the key quantitative differences in this compound metabolism between astrocytes and neurons based on available literature. It is important to note that absolute values can vary significantly depending on the specific brain region, developmental stage, and experimental conditions.

Table 1: this compound Transporter Expression and Activity

| Transporter | Feature | Neurons | Astrocytes | References |

| CHT1 (SLC5A7) | Expression | High in cholinergic neurons | Not expressed | [1][2] |

| Affinity for this compound | High (Km ~1-10 µM) | - | [1][3] | |

| Primary Function | Acetylthis compound synthesis | - | [1] | |

| CTL1 (SLC44A1) | Expression | Expressed | Highly expressed | [1][4] |

| Affinity for this compound | Intermediate (Km ~30-100 µM) | Intermediate (Km ~35.7 µM) | [1] | |

| Primary Function | Phospholipid synthesis | Phospholipid synthesis | [1] | |

| CTL2 (SLC44A2) | Expression | Expressed (mitochondria) | Highly expressed (mitochondria) | [2][4] |

| Primary Function | This compound oxidation in mitochondria | This compound oxidation in mitochondria | [4] | |

| OCTs (SLC22A1-3) | Expression | Low | Low | [1] |

| Affinity for this compound | Low | Low | [1] |

Table 2: Key Enzymes in this compound Metabolism

| Enzyme | Pathway | Neurons | Astrocytes | References |

| This compound Acetyltransferase (ChAT) | Acetylthis compound Synthesis | High activity in cholinergic neurons | Negligible activity | [5] |

| This compound Kinase (CK) | Phosphatidylthis compound Synthesis | Active | Active | [6] |

| CTP:phosphothis compound Cytidylyltransferase (CCT) | Phosphatidylthis compound Synthesis | Active | Active | [6] |

| Sphingomyelin Synthase (SMS) | Sphingomyelin Synthesis | Lower activity | Higher activity (in oligodendrocytes, another glial cell type) | [7] |

| Sphingomyelinase (SMase) | Sphingomyelin Catabolism | Higher activity | Lower activity | [7] |

Table 3: Abundance of this compound-Containing Lipids

| Lipid Class | Relative Abundance | Neurons | Astrocytes | References |

| Phosphatidylthis compound (PC) | Higher abundance | ✓ | [8][9] | |

| Phosphatidylethanolamine (PE) | Higher abundance | ✓ | [8] | |

| Sphingomyelin (SM) to Ceramide Ratio | SM/Cer Ratio | Low (e.g., 1.5:1 in some neuronal types) | High (e.g., 9:1 in oligodendrocytes) | [7] |

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the major this compound metabolic pathways in astrocytes and neurons.

This compound Metabolism in Neurons

Caption: Predominant this compound metabolic pathways in neurons, highlighting acetylthis compound synthesis.

This compound Metabolism in Astrocytes

Caption: this compound metabolism in astrocytes, focused on phospholipid synthesis and this compound recycling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Protocol 1: High-Affinity this compound Uptake (HACU) Assay in Cultured Neurons

This protocol is adapted from methods used to measure the activity of the high-affinity this compound transporter (CHT1), which is predominantly expressed in cholinergic neurons.

Objective: To quantify the rate of high-affinity this compound uptake into cultured neurons.

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells differentiated towards a cholinergic phenotype)

-

Krebs-Ringer-HEPES (KRH) buffer (in mM: 124 NaCl, 4 KCl, 1.25 KH2PO4, 1.25 MgSO4, 2 CaCl2, 25 HEPES, 10 D-glucose, pH 7.4)

-

[³H]-Choline chloride (specific activity ~80 Ci/mmol)

-

Hemicholinium-3 (HC-3)

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Plate neuronal cells in 24-well plates and culture until the desired confluency or differentiation state is reached.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with 1 mL of KRH buffer. Pre-incubate the cells in KRH buffer for 10 minutes at 37°C.

-

Uptake Inhibition (for determining non-specific uptake): For half of the wells, add HC-3 to a final concentration of 10 µM during the pre-incubation step to inhibit CHT1-mediated uptake.

-

Initiation of Uptake: Start the uptake by adding KRH buffer containing a known concentration of [³H]-Choline (e.g., 0.1-1 µM).

-

Incubation: Incubate the cells for a short period (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells three times with 1 mL of ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter to determine total this compound uptake.

-

Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

-

-

Calculation:

-

Calculate the specific high-affinity this compound uptake by subtracting the radioactivity measured in the presence of HC-3 (non-specific uptake) from the radioactivity measured in its absence (total uptake).

-

Normalize the uptake to the protein concentration and the incubation time (e.g., in pmol/mg protein/min).

-

Protocol 2: this compound Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of ChAT, the enzyme that synthesizes acetylthis compound, and is a key marker for cholinergic neurons.

Objective: To determine the enzymatic activity of ChAT in cell or tissue lysates.

Materials:

-

Cell or tissue homogenates

-

Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4, containing 200 mM NaCl, 1 mM EDTA, and 0.5% Triton X-100)

-

[¹⁴C]-Acetyl-CoA (specific activity ~50 mCi/mmol)

-

This compound chloride

-

Tetraphenylboron in acetonitrile

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Sample Preparation: Homogenize cells or tissues in an appropriate buffer on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant. Determine the protein concentration of the supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, a saturating concentration of this compound chloride (e.g., 10 mM), and the cell/tissue lysate.

-

Initiation of Reaction: Start the reaction by adding [¹⁴C]-Acetyl-CoA to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

-

Extraction of Acetylthis compound: Add tetraphenylboron in acetonitrile to selectively precipitate the newly synthesized [¹⁴C]-acetylthis compound.

-

Quantification: Centrifuge the samples, discard the supernatant, and wash the pellet. Resuspend the pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the ChAT activity based on the amount of [¹⁴C]-acetylthis compound produced, normalized to the protein concentration and incubation time (e.g., in nmol/mg protein/hour).

Protocol 3: Quantification of Phosphatidylthis compound (PC) Synthesis

This protocol measures the incorporation of radiolabeled this compound into phosphatidylthis compound, providing a measure of the rate of PC synthesis via the Kennedy pathway.

Objective: To quantify the rate of de novo phosphatidylthis compound synthesis.

Materials:

-

Cultured astrocytes or neurons

-

Culture medium

-

[³H]-Choline chloride

-

Methanol

-

0.9% NaCl

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4 v/v/v/v)

-

Iodine vapor or other visualization agent

-

Scintillation counter

Procedure:

-

Metabolic Labeling: Incubate cultured cells with [³H]-choline chloride in the culture medium for a specific period (e.g., 1-4 hours).

-

Lipid Extraction: After incubation, wash the cells with ice-cold PBS and scrape them into methanol. Perform a Folch lipid extraction by adding chloroform and 0.9% NaCl in a ratio of 2:1:0.8 (chloroform:methanol:saline). Vortex vigorously and centrifuge to separate the phases.

-

Lipid Separation: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Thin-Layer Chromatography (TLC): Spot the lipid extract onto a silica (B1680970) gel TLC plate. Develop the plate in the TLC developing solvent until the solvent front reaches near the top.

-

Visualization and Quantification:

-

Visualize the lipid spots by exposing the plate to iodine vapor. The PC spot can be identified by co-migration with a known PC standard.

-

Scrape the silica corresponding to the PC spot into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Calculation: Determine the amount of [³H]-choline incorporated into PC and normalize it to the total amount of cellular protein or lipid phosphate to determine the rate of PC synthesis.

Protocol 4: Sphingomyelinase (SMase) Activity Assay

This assay measures the activity of sphingomyelinase, the enzyme that hydrolyzes sphingomyelin to ceramide and phosphothis compound.

Objective: To determine the enzymatic activity of acid or neutral sphingomyelinase in cell lysates.

Materials:

-

Cell lysates

-

Assay buffer (e.g., for acid SMase: 250 mM sodium acetate, 1 mM EDTA, pH 5.0; for neutral SMase: 20 mM HEPES, 2 mM MgCl₂, pH 7.4)

-

[¹⁴C-choline]-Sphingomyelin

-

Triton X-100

-

Chloroform/methanol (2:1, v/v)

-

Scintillation counter

Procedure:

-

Sample Preparation: Prepare cell lysates as described in the ChAT assay protocol.

-

Substrate Preparation: Prepare the [¹⁴C-choline]-sphingomyelin substrate by drying it under nitrogen and resuspending it in the appropriate assay buffer containing Triton X-100 to form micelles.

-

Reaction Initiation: Add the cell lysate to the substrate mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination and Phase Separation: Stop the reaction by adding chloroform/methanol (2:1, v/v) followed by a salt solution to induce phase separation. The product, [¹⁴C]-phosphothis compound, will partition into the upper aqueous phase, while the unreacted substrate remains in the lower organic phase.

-

Quantification: Take an aliquot of the upper aqueous phase, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the SMase activity based on the amount of [¹⁴C]-phosphothis compound produced, normalized to the protein concentration and incubation time (e.g., in nmol/mg protein/hour).

Conclusion

The metabolic pathways of this compound are distinctly regulated in astrocytes and neurons, reflecting their specialized roles in the CNS. Neurons, particularly cholinergic neurons, are uniquely equipped for high-affinity this compound uptake and its conversion to acetylthis compound. In contrast, both cell types actively synthesize and remodel membrane phospholipids, with emerging evidence suggesting differences in the relative rates and regulation of these pathways. The provided data, diagrams, and protocols offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the intricate interplay of this compound metabolism in brain health and disease. Future studies focusing on quantitative metabolic flux analysis and cell-type-specific proteomics will be crucial for a more complete understanding of these vital pathways and for identifying novel therapeutic targets.

References

- 1. Functional Expression of this compound Transporters in the Blood–Brain Barrier [mdpi.com]

- 2. Functional Expression of this compound Transporters in Human Neural Stem Cells and Its Link to Cell Proliferation, Cell Viability, and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrastructural Localization of High-Affinity this compound Transporter in the Rat Anteroventral Thalamus and Ventral Tegmental Area: Differences in Axon Morphology and Transporter Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Neuroprotective Actions of Dietary this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Specific Phospholipids Regulate the Acquisition of Neuronal and Astroglial Identities in Post-Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating neuronal plasticity with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid heterogeneity between astrocytes and neurons revealed with single cell MALDI MS supervised by immunocytochemical classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lipotype.com [lipotype.com]

Genetic Polymorphisms and Their Impact on Choline Dietary Requirements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline is an essential nutrient vital for numerous physiological functions, including neurotransmitter synthesis, cell membrane signaling, lipid transport, and methyl-group metabolism. While dietary reference intakes for this compound have been established, a growing body of evidence indicates that individual requirements can vary significantly due to common genetic polymorphisms. Single nucleotide polymorphisms (SNPs) in genes involved in this compound and one-carbon metabolism can alter the efficiency of this compound synthesis, utilization, and transport, thereby increasing an individual's susceptibility to this compound deficiency and its associated health risks, such as non-alcoholic fatty liver disease (NAFLD) and muscle damage. This guide provides an in-depth analysis of the key genetic variants influencing this compound dietary needs, supported by quantitative data, detailed experimental protocols from seminal studies, and visual representations of the affected metabolic pathways. Understanding these genetic factors is crucial for advancing personalized nutrition and developing targeted therapeutic strategies.

Introduction

The concept of "one-size-fits-all" dietary recommendations is being increasingly challenged by the advancements in nutrigenetics and nutrigenomics.[1] this compound, an essential nutrient, serves as a prime example of how genetic individuality can significantly influence dietary requirements.[2] Humans can synthesize this compound endogenously via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway in the liver; however, this endogenous production is often insufficient to meet the body's needs, necessitating dietary intake.[3][4]

Clinical studies have demonstrated that when individuals are fed a this compound-deficient diet, a significant portion develop organ dysfunction, primarily fatty liver and muscle damage.[5][6][7] The susceptibility to these adverse effects is not uniform and has been strongly linked to the presence of specific SNPs in genes that regulate this compound and folate metabolism.[5][6] This guide will explore the most well-characterized of these polymorphisms and their quantitative impact on this compound requirements.

Key Genetic Polymorphisms Affecting this compound Metabolism

Several genes have been identified as having common polymorphisms that alter this compound dietary requirements. The most extensively studied include those involved in this compound biosynthesis (PEMT), this compound oxidation (CHDH), one-carbon metabolism (MTHFD1, MTHFR), and this compound transport (SLC44A1).

Phosphatidylethanolamine N-Methyltransferase (PEMT)

The PEMT gene encodes an enzyme that catalyzes the de novo synthesis of phosphatidylthis compound (PC), a major source of endogenous this compound.[8] Polymorphisms in PEMT can significantly impact an individual's ability to produce this compound, thereby increasing their reliance on dietary sources.

A key SNP in the promoter region of PEMT, rs12325817 (-744 G>C) , has been strongly associated with an increased risk of this compound deficiency.[5][6] The C allele of this SNP is believed to disrupt an estrogen response element, making premenopausal women who are carriers more susceptible to this compound deficiency, as estrogen can no longer effectively induce PEMT expression.[9]

Another SNP in the coding region of PEMT, rs7946 (+5465 G>A) , has also been investigated, although its association with this compound deficiency susceptibility appears to be less pronounced than that of rs12325817.[5][6]

This compound Dehydrogenase (CHDH)

The CHDH gene encodes this compound dehydrogenase, a mitochondrial enzyme that catalyzes the irreversible oxidation of this compound to betaine (B1666868).[8] Betaine is a critical methyl donor in the one-carbon metabolism pathway. Polymorphisms in CHDH can therefore influence the balance between this compound's use for PC synthesis and its conversion to betaine.

Two non-synonymous SNPs in CHDH have been shown to have opposing effects on this compound deficiency risk. The rs9001 (+318 A>C) SNP has been associated with a protective effect, potentially by reducing the conversion of this compound to betaine and thus preserving this compound for other functions.[5][6] Conversely, the rs12676 (+432 G>T) SNP has been linked to an increased susceptibility to this compound deficiency.[5][6]

Methylenetetrahydrofolate Dehydrogenase 1 (MTHFD1)

The MTHFD1 gene is central to folate metabolism, which is intricately linked with this compound metabolism through the one-carbon pathway. The enzyme encoded by MTHFD1 is involved in the interconversion of folate derivatives that provide methyl groups for various reactions, including the remethylation of homocysteine to methionine.

A common polymorphism in MTHFD1, rs2236225 (G1958A) , has been shown to increase the dietary requirement for this compound.[10][11] The A allele is associated with a reduced capacity to use folate for one-carbon donation, leading to an increased reliance on this compound-derived betaine for homocysteine remethylation.[9][12] This effectively "steals" this compound away from other critical functions like PC synthesis.

Quantitative Data on the Impact of Genetic Polymorphisms

The following tables summarize the quantitative data from key studies investigating the association between common genetic polymorphisms and the risk of developing organ dysfunction (liver and/or muscle damage) when consuming a low-choline diet.

| Gene | SNP | Allele of Interest | Odds Ratio (95% CI) for Organ Dysfunction | p-value | Reference |

| PEMT | rs12325817 (-744 G>C) | C | 25.0 (2.9 - 212.5) | 0.002 | [5][6] |

| CHDH | rs9001 (+318 A>C) | C | Protective Effect (OR not specified) | - | [5][6] |

| CHDH | rs12676 (+432 G>T) | T | Increased Susceptibility (OR not specified) | - | [5][6] |

| MTHFD1 | rs2236225 (G1958A) | A | 7.0 (1.4 - 34.1) | - | [10][11] |

| MTHFD1 | rs2236225 (G1958A) in premenopausal women | A | 15.0 (1.6 - 143.2) | - | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies that have defined the relationship between genetic polymorphisms and this compound requirements.

This compound-Depletion Studies (da Costa et al., FASEB J, 2006)

-

Study Design: A controlled feeding study where healthy adult men and women were housed in a clinical research unit.

-

Participants: 57 healthy adults (men and women, pre- and postmenopausal).

-

Dietary Intervention:

-

Baseline Phase (10 days): Participants consumed a diet containing 550 mg this compound/70 kg body weight/day.

-

This compound-Depletion Phase (up to 42 days): Participants consumed a diet containing <50 mg this compound/70 kg body weight/day.

-

This compound-Repletion Phase: Participants who developed organ dysfunction were re-fed diets with increasing amounts of this compound until the dysfunction resolved.

-

-

Clinical and Laboratory Analyses:

-

Fasting blood samples were collected regularly to monitor liver and muscle enzymes (ALT, AST, CPK).

-

Liver fat was measured using magnetic resonance imaging (MRI).

-

Plasma concentrations of this compound, betaine, and phosphatidylthis compound were measured using liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Genotyping: DNA was extracted from blood samples, and genotyping for SNPs in PEMT, CHDH, and BHMT was performed using polymerase chain reaction (PCR) and restriction fragment length polymorphism (RFLP) analysis.

-

Endpoint: Development of organ dysfunction, defined as a >5-fold increase in serum creatine (B1669601) phosphokinase (CPK) activity or a significant increase in liver fat content that resolved upon this compound repletion.[13]

Stable Isotope Tracer Studies (Ganz et al., Nutrients, 2017)

-

Study Design: A randomized controlled feeding study to investigate the metabolic fate of dietary this compound in women with different genetic backgrounds.

-

Participants: 75 healthy women (pregnant, lactating, and non-pregnant).

-

Dietary Intervention: Participants consumed either 480 mg or 930 mg of this compound per day for 10-12 weeks. A portion of the dietary this compound (22%) was provided as a stable isotope tracer (this compound-d9).

-

Clinical and Laboratory Analyses:

-

Plasma samples were collected at baseline and at the end of the intervention.

-

The enrichment of deuterated this compound metabolites (e.g., betaine-d9, PC-d9) in plasma was measured using LC-MS/MS to determine the flux and partitioning of dietary this compound through different metabolic pathways.

-

-

Genotyping: Genotyping was performed for a panel of SNPs in genes involved in this compound metabolism, including CHKA, CHDH, PEMT, BHMT, FMO3, and SLC44A1.

-

Endpoint: To determine if genetic variants alter the metabolic flux and partitioning of dietary this compound between its major metabolic fates (betaine synthesis, PC synthesis via the CDP-choline pathway, and PC synthesis via the PEMT pathway).[10][14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways discussed and a typical experimental workflow for a this compound depletion study.

Caption: Overview of this compound Metabolism Pathways.

Caption: Experimental Workflow for a this compound Depletion Study.

Conclusion and Future Directions

The evidence is clear that common genetic polymorphisms in key metabolic genes significantly influence an individual's dietary requirement for this compound. The SNPs in PEMT, CHDH, and MTHFD1 are particularly impactful, predisposing carriers to organ dysfunction when their dietary this compound intake is inadequate. This has profound implications for public health recommendations, which are currently based on age and sex but do not account for genetic variability.[15]

For researchers and drug development professionals, these findings open up new avenues for personalized nutrition and therapeutic interventions. Genetic screening for these SNPs could identify individuals at higher risk of this compound deficiency, allowing for tailored dietary advice. Furthermore, understanding the precise metabolic consequences of these genetic variations can inform the development of novel therapeutic strategies for conditions associated with altered this compound metabolism, such as NAFLD and neurological disorders.

Future research should focus on:

-

Expanding the panel of known genetic variants that influence this compound requirements.

-

Investigating the interplay between these genetic factors and other lifestyle and environmental variables.

-

Conducting large-scale clinical trials to validate the efficacy of genotype-driven personalized this compound recommendations.

By embracing the principles of nutrigenetics, the scientific and medical communities can move towards a more precise and effective approach to promoting optimal health through nutrition.

References

- 1. US20100292339A1 - Genetic Polymorphisms Predictive of Nutritional Requirements for this compound in Subjects - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of new genetic polymorphisms that alter the dietary requirement for this compound and vary in their distribution across ethnic and racial groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tendna.com [tendna.com]

- 8. CHDH, a key mitochondrial enzyme, plays a diagnostic role in metabolic disorders diseases and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | CHDH, a key mitochondrial enzyme, plays a diagnostic role in metabolic disorders diseases and tumor progression [frontiersin.org]

- 10. Genetic Variation in this compound-Metabolizing Enzymes Alters this compound Metabolism in Young Women Consuming this compound Intakes Meeting Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selfdecode.com [selfdecode.com]

- 12. This compound transport for phospholipid synthesis: An emerging role of this compound transporter-like protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Common genetic polymorphisms affect the human requirement for the nutrient this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polymorphisms in SLC44A1 are associated with cognitive improvement in children diagnosed with fetal alcohol spectrum disorder: an exploratory study of oral this compound supplementation - PMC [pmc.ncbi.nlm.nih.gov]

Choline's Impact on Histone Methylation and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient, plays a critical role in cellular function, extending beyond its well-established roles in neurotransmitter synthesis and membrane structure. Emerging evidence has solidified this compound's position as a key modulator of the epigenetic landscape, specifically influencing histone methylation and, consequently, gene expression. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound availability dictates histone methylation patterns and the downstream effects on transcriptional regulation. We will detail the core signaling pathways, present quantitative data from seminal studies, and provide comprehensive experimental protocols for investigating these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, epigenetics, and drug development.

The Core Signaling Pathway: From this compound to Chromatin

This compound's influence on histone methylation is primarily mediated through one-carbon metabolism. The metabolic pathway initiates with the cellular uptake of this compound and culminates in the production of S-adenosylmethionine (SAM), the universal methyl donor for virtually all biological methylation reactions, including the methylation of histones.

This compound Uptake and Metabolism

This compound is transported into the cell by a family of this compound transporter-like proteins (CTLs), with CTL1 being ubiquitously expressed and primarily responsible for this compound uptake in non-neuronal cells.[1][2] Once inside the cell, this compound can be directed towards several metabolic fates. For the purposes of epigenetic regulation, the most critical pathway is its oxidation to betaine (B1666868) in the mitochondria. Betaine then serves as a methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[3][4][5] Methionine is subsequently converted to SAM.[5][6]

The intracellular ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a critical determinant of methyltransferase activity. A high SAM/SAH ratio promotes the activity of histone methyltransferases (HMTs), while a low ratio is inhibitory.[4][7] Thus, the dietary availability of this compound directly influences the cell's capacity to methylate histones.

Histone Methylation: The Epigenetic Switch

Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of histone tails, including methylation, play a pivotal role in regulating chromatin structure and gene expression. Histone methylation can either activate or repress gene transcription, depending on the specific lysine (B10760008) or arginine residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation).

This compound availability has been shown to significantly impact the methylation status of several key histone residues. Specifically, studies have demonstrated that:

-

This compound supplementation is associated with an increase in repressive histone marks, such as the dimethylation of histone H3 at lysine 9 (H3K9me2), trimethylation of H3K9 (H3K9me3), and trimethylation of H3K27 (H3K27me3).[8][9][10]

-

This compound deficiency , conversely, is linked to an increase in active histone marks, such as the dimethylation of histone H3 at lysine 4 (H3K4me2), and a decrease in repressive marks like H3K9me1 and H3K9me2.[1][8][10][11]

Regulation of Histone Methyltransferases

Beyond influencing SAM availability, this compound status can also regulate the expression of the very enzymes that catalyze histone methylation. Key HMTs, such as G9a (also known as EHMT2 or KMT1C), which is responsible for H3K9me1 and H3K9me2, and Suv39h1 (KMT1A), which mediates H3K9me3, are themselves subject to epigenetic regulation.[3][6][8] Studies have shown that this compound deficiency can lead to hypermethylation of the promoter regions of the G9a and Suv39h1 genes, resulting in their transcriptional repression and reduced protein levels.[8][9] This creates a feedback loop where a lack of dietary methyl donors leads to a diminished capacity of the cell to establish and maintain repressive histone marks.

Signaling Pathway Diagram

References

- 1. This compound transport links macrophage phospholipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound transport for phospholipid synthesis: An emerging role of this compound transporter-like protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound—An Essential Nutrient with Health Benefits and a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dietary this compound supplementation improves behavioral, histological, and neurochemical outcomes in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound nutrition programs brain development via DNA and histone methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] A methylation sensitive dot blot assay (MS-DBA) for the quantitative analysis of DNA methylation in clinical samples | Semantic Scholar [semanticscholar.org]

- 8. Histone western blot protocol | Abcam [abcam.com]

- 9. Gestational this compound Supply Regulates Methylation of Histone H3, Expression of Histone Methyltransferases G9a (Kmt1c) and Suv39h1 (Kmt1a), and DNA Methylation of Their Genes in Rat Fetal Liver and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diagenode.com [diagenode.com]

- 11. This compound deficiency alters global histone methylation and epigenetic marking at the Re1 site of the calbindin 1 gene - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Historical Timeline of Choline Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal discoveries and historical milestones in choline research. It details the key experiments that established this compound's significance, presents quantitative data from these studies in a structured format, and illustrates the core metabolic and signaling pathways involving this essential nutrient.

A Century of Discovery: The Historical Timeline of this compound Research

The journey of understanding this compound's role in physiology spans over a century and a half, marked by key discoveries that transformed our perception of this molecule from a simple chemical entity to an essential nutrient vital for human health.

-

1862: The Dawn of Discovery. German chemist Adolph Strecker first isolated a nitrogenous substance from the bile of pigs and oxen. He named it "this compound," derived from the Greek word "chole," meaning bile.

-

1932: The Link to Fatty Liver. Working at the University of Toronto, Charles Best and his colleagues, M.E. Huntsman and J.M. Hershey, conducted seminal experiments on depancreatized dogs. They observed that feeding these dogs a diet supplemented with lecithin (B1663433), a phospholipid mixture, could prevent the severe accumulation of fat in their livers.[1]

-

1932-1935: Pinpointing the Active Component. Through a series of meticulous studies, Best and Huntsman demonstrated that this compound was the active component within lecithin responsible for this lipotropic (fat-preventing) effect, first in rats and then confirming it in dogs.[2][3][4]

-

1936: A Role in Neurotransmission. The work of Otto Loewi and Sir Henry Dale, for which they were awarded the Nobel Prize in Physiology or Medicine, established the concept of chemical neurotransmission. Dale's research, in particular, identified acetylthis compound, a derivative of this compound, as a key neurotransmitter in the parasympathetic nervous system.

-

1954: Unraveling the Synthesis of Phosphatidylthis compound. Eugene Kennedy described the cytidine (B196190) 5'-diphosphothis compound (CDP-choline) pathway, also known as the Kennedy pathway, elucidating the primary mechanism by which this compound is incorporated into phosphatidylthis compound, a crucial component of cell membranes.

-

1960: A Second Pathway Emerges. Jon Bremer and David Greenberg identified a second route for phosphatidylthis compound synthesis, the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which is particularly active in the liver.

-

1991: An Essential Nutrient for Humans. Steven H. Zeisel and his team at the University of North Carolina at Chapel Hill conducted a groundbreaking human study. They demonstrated that healthy men on a this compound-deficient diet developed signs of liver dysfunction, which were reversed upon this compound repletion. This study provided the first direct evidence that this compound is an essential nutrient for humans.[2][5][6]

-

1998: Official Recognition. Based on the mounting evidence, the Institute of Medicine (now the National Academy of Medicine) officially recognized this compound as an essential nutrient and established dietary reference intakes.

Foundational Experiments in this compound Research

The following sections provide detailed methodologies and quantitative data from the key experiments that have shaped our understanding of this compound's physiological roles.

The Prevention of Fatty Liver: The Experiments of Best and Huntsman

Objective: To determine the component of lecithin responsible for preventing the accumulation of fat in the liver of animals on a high-fat diet or in a diabetic state.

Experimental Protocols:

-

Animal Models: The researchers utilized both normal rats and depancreatized dogs. The depancreatized dogs served as a model for diabetes, a condition known to be associated with fatty liver.

-

Diets:

-

Rats: The basal diet for the rats was high in fat (40% beef dripping) and low in protein (10% casein). This diet was designed to induce fatty liver. Various supplements, including different fractions of lecithin and pure this compound, were added to this basal diet.

-

Dogs: The depancreatized dogs were maintained on a diet consisting of lean meat, sucrose, and bone ash, supplemented with insulin (B600854) to manage their diabetes. Lecithin or its components were then added to this diet.

-

-

Experimental Procedure:

-

The animals were fed their respective diets for a defined period, typically several weeks.

-

At the end of the experimental period, the animals were euthanized, and their livers were excised.

-

The total fat content of the liver was determined by extraction with a solvent (e.g., alcohol-ether mixture) followed by weighing the dried lipid extract.

-

-

Key Controls: Control groups received the basal high-fat or diabetic diet without any supplementation to establish the baseline level of fatty liver development.

Quantitative Data:

The following table summarizes the key findings from Best and Huntsman's experiments with rats, demonstrating the potent effect of this compound in preventing fatty liver.

| Dietary Group | Average Liver Fat (%) |

| Basal High-Fat Diet (Control) | 25.0 |

| Basal Diet + Lecithin | 8.5 |

| Basal Diet + this compound | 7.0 |

Data are approximate values derived from the graphical representations in the original publications.

Establishing Human Essentiality: The 1991 Study by Zeisel et al.

Objective: To determine if this compound is an essential nutrient for healthy adult humans.

Experimental Protocol:

-

Study Design: A controlled, inpatient metabolic study with a crossover design for the this compound-deficient group.

-

Participants: Sixteen healthy male volunteers were recruited and housed in a clinical research center for five weeks.

-

Diet: The subjects were fed a semi-synthetic diet with a controlled composition. The diet was designed to be adequate in all nutrients except for the experimental manipulation of this compound. It contained adequate but not excessive amounts of methionine and folate, which are metabolically related to this compound.

-

This compound-Replete Diet: Supplemented with 500 mg of this compound per day.

-

This compound-Deficient Diet: Contained negligible amounts of this compound.

-

-

Experimental Procedure:

-

Week 1 (Acclimatization): All subjects consumed the this compound-replete diet.

-

Weeks 2-4 (Experimental Period): The subjects were randomly divided into two groups:

-

Control Group: Continued to receive the this compound-replete diet.

-

This compound-Deficient Group: Received the this compound-deficient diet.

-

-

Week 5 (Repletion): All subjects in the this compound-deficient group were switched back to the this compound-replete diet.

-

-

Data Collection: Blood samples were collected at regular intervals to measure plasma this compound concentrations and serum alanine (B10760859) aminotransferase (ALT) activity, a marker of liver function.

Quantitative Data:

The following tables present the key quantitative findings from this landmark study.

Table 1: Plasma this compound Concentrations in Response to a this compound-Deficient Diet

| Day of Study | Control Group (µmol/L) | This compound-Deficient Group (µmol/L) |

| Day 7 (Baseline) | 9.8 ± 0.7 | 9.9 ± 0.6 |

| Day 28 (End of Deficiency) | 9.6 ± 0.8 | 6.9 ± 0.5* |

Data are presented as mean ± SEM. *Indicates a statistically significant difference from baseline (p < 0.05).

Table 2: Serum Alanine Aminotransferase (ALT) Activity in Response to a this compound-Deficient Diet

| Day of Study | Control Group (U/L) | This compound-Deficient Group (U/L) |

| Day 7 (Baseline) | 21 ± 3 | 22 ± 2 |

| Day 28 (End of Deficiency) | 20 ± 4 | 38 ± 5* |

Data are presented as mean ± SEM. *Indicates a statistically significant increase from baseline (p < 0.05).

Experimental Workflow:

Core Signaling and Metabolic Pathways of this compound

This compound plays a central role in several fundamental metabolic and signaling pathways. The following diagrams illustrate these key processes.

Phosphatidylthis compound Synthesis

There are two primary pathways for the synthesis of phosphatidylthis compound (PC), the most abundant phospholipid in mammalian membranes.

The Kennedy (CDP-Choline) Pathway: This is the main pathway for de novo PC synthesis in most tissues.

The PEMT Pathway: This pathway is particularly important in the liver and provides a mechanism for the de novo synthesis of this compound itself.

Acetylthis compound Synthesis

This compound is the direct precursor for the synthesis of the neurotransmitter acetylthis compound, a process that is critical for nerve function.

This compound as a Methyl Group Donor

Through its oxidation to betaine, this compound serves as a crucial source of methyl groups for the remethylation of homocysteine to methionine. This pathway is interconnected with folate metabolism.

This in-depth guide provides a foundational understanding of the discovery and historical research of this compound. The presented data and pathways highlight the critical role of this nutrient in maintaining cellular integrity, neurotransmission, and overall metabolic health. This information serves as a valuable resource for researchers and professionals in the fields of nutrition, neuroscience, and drug development.

References

- 1. A brief history of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of the components of lecithine upon deposition of fat in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of lecithine on fat deposition in the liver of the normal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound on the liver fat of rats in various states of nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Liver Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary composition and nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of Choline via the PEMT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline is an essential nutrient vital for numerous physiological processes, including cell membrane integrity, neurotransmission, and lipid metabolism. While primarily obtained from the diet, this compound can also be synthesized endogenously through the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. This pathway, predominantly active in the liver, catalyzes the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylthis compound (PC), a major phospholipid and a source of this compound. The PEMT pathway is a critical metabolic hub, intersecting with one-carbon metabolism, lipid homeostasis, and hormonal signaling. Dysregulation of this pathway is implicated in various pathologies, including non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease. This technical guide provides an in-depth overview of the PEMT pathway, its regulation, and its physiological significance, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.

The PEMT Pathway: Core Mechanism

The endogenous synthesis of this compound via the PEMT pathway involves the conversion of phosphatidylethanolamine (PE) to phosphatidylthis compound (PC) through three successive methylation reactions. This process is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), an integral membrane protein located in the endoplasmic reticulum and mitochondria-associated membranes.[1] The methyl donor for these reactions is S-adenosylmethionine (SAM).[2]

The three sequential methylation steps are as follows:

-

Phosphatidylethanolamine (PE) + SAM → Phosphatidyl-N-monomethylethanolamine (PMME) + S-adenosylhomocysteine (SAH)

-

Phosphatidyl-N-monomethylethanolamine (PMME) + SAM → Phosphatidyl-N,N-dimethylethanolamine (PDME) + S-adenosylhomocysteine (SAH)

-

Phosphatidyl-N,N-dimethylethanolamine (PDME) + SAM → Phosphatidylthis compound (PC) + S-adenosylhomocysteine (SAH)

dot graph PEMT_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];

// Nodes for substrates and products PE [label="Phosphatidylethanolamine (PE)"]; PMME [label="Phosphatidyl-N-monomethylethanolamine (PMME)"]; PDME [label="Phosphatidyl-N,N-dimethylethanolamine (PDME)"]; PC [label="Phosphatidylthis compound (PC)"]; SAM1 [label="S-adenosylmethionine (SAM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAH1 [label="S-adenosylhomocysteine (SAH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM2 [label="S-adenosylmethionine (SAM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAH2 [label="S-adenosylhomocysteine (SAH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAM3 [label="S-adenosylmethionine (SAM)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAH3 [label="S-adenosylhomocysteine (SAH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEMT_enzyme [label="PEMT", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges representing the reactions PE -> PMME [label="Methylation 1"]; PMME -> PDME [label="Methylation 2"]; PDME -> PC [label="Methylation 3"]; SAM1 -> PE; PMME -> SAH1; SAM2 -> PMME; PDME -> SAH2; SAM3 -> PDME; PC -> SAH3;

// Edges showing enzyme catalysis PEMT_enzyme -> PE [style=dashed, arrowhead=none]; PEMT_enzyme -> PMME [style=dashed, arrowhead=none]; PEMT_enzyme -> PDME [style=dashed, arrowhead=none]; } PEMT-catalyzed conversion of PE to PC.

Regulation of the PEMT Pathway

The activity of the PEMT pathway is tightly regulated at both the substrate level and the level of gene expression.

Substrate Availability

The rate of PC synthesis via the PEMT pathway is dependent on the cellular concentrations of its substrates, PE and SAM. Low levels of these substrates can inhibit PEMT activity.[1] The availability of SAM, in particular, links the PEMT pathway to one-carbon metabolism. An excess of hepatic SAM can accelerate the synthesis of PC via PEMT, which can then be rerouted towards diacylglycerol and triglyceride synthesis.[3]

Transcriptional Regulation

The expression of the PEMT gene is controlled by various transcription factors and hormonal signals.

-